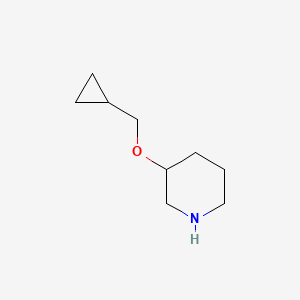

3-(Cyclopropylmethoxy)piperidine

描述

Significance of Piperidine (B6355638) Scaffolds as Privileged Structures in Modern Drug Discovery Programs

Piperidine scaffolds are widely recognized as "privileged structures" in medicinal chemistry. nih.govnih.govmdpi.com This term refers to molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. openochem.org The versatility of the piperidine ring allows for the creation of potent and selective ligands for a wide array of biological targets through the modification of its functional groups. nih.govmdpi.com

The significance of piperidine as a privileged structure stems from several key characteristics:

Structural Versatility : The piperidine ring can be readily functionalized at various positions, allowing for the generation of diverse chemical libraries. openochem.orgnih.gov

Favorable Physicochemical Properties : Piperidine-containing compounds often exhibit desirable drug-like properties, such as good pharmacokinetic profiles. mdpi.comopenochem.orgthieme-connect.com

Biological Relevance : The piperidine motif is a key structural element in many natural products and pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubnih.govwikipedia.org

The introduction of chiral centers within the piperidine scaffold can further enhance its utility in drug design by improving biological activity, selectivity, and pharmacokinetic properties, while potentially reducing toxicity. thieme-connect.comthieme-connect.comresearchgate.net

Evolution of Synthetic Methodologies for Piperidine Core Systems in Pharmaceutical Sciences

The synthesis of piperidine derivatives has evolved significantly, driven by the demand for more efficient and stereoselective methods. nih.gov Historically, the hydrogenation of pyridine (B92270) precursors was a common approach. dtic.mil Modern synthetic strategies focus on shortening the number of steps and improving yields.

Key advancements in synthetic methodologies include:

Catalytic Hydrogenation : The use of various catalysts, including nickel, rhodium, and cobalt, has enabled the efficient and selective hydrogenation of pyridine derivatives to form piperidines. nih.govdtic.mil

Intramolecular Cyclization : A variety of methods, such as aza-Michael reactions and reductive amination of amino aldehydes, allow for the construction of the piperidine ring from linear precursors. nih.govdtic.mil

Multicomponent Reactions (MCRs) : These one-pot reactions combine three or more starting materials to form complex piperidine structures, offering a streamlined and atom-efficient approach. nih.gov

Biocatalysis and Radical Cross-Coupling : Recent innovations include the use of enzymes for C-H oxidation followed by nickel-catalyzed radical cross-coupling, which simplifies the synthesis of complex piperidines. news-medical.net

These evolving synthetic strategies provide medicinal chemists with a powerful toolkit to access a wide range of structurally diverse piperidine derivatives for drug discovery programs. nih.govorganic-chemistry.org

Contextualizing 3-(Cyclopropylmethoxy)piperidine within the Broader Chemical Space of Piperidine Derivatives

This compound is a synthetic piperidine derivative characterized by a cyclopropylmethoxy group attached to the 3-position of the piperidine ring. Its chemical structure places it within the vast and diverse chemical space of substituted piperidines.

Structural Features of this compound:

| Property | Value | Source |

| Molecular Formula | C9H17NO | uni.lu |

| Molecular Weight | 155.24 g/mol | biosynth.com |

| CAS Number | 946725-59-3 | biosynth.com |

| SMILES | C1CC(CNC1)OCC2CC2 | uni.lu |

| InChIKey | YPTKIXGGEPCHDH-UHFFFAOYSA-N | uni.lu |

This data is available for interactive exploration.

The presence of the cyclopropylmethoxy substituent is significant. The cyclopropyl (B3062369) group is a bioisostere for other small alkyl groups and can influence the conformational properties and metabolic stability of the molecule. The ether linkage provides a degree of flexibility. The substitution at the 3-position of the piperidine ring is a common feature in many biologically active compounds, including those targeting G-protein coupled receptors and ion channels. mdpi.comresearchgate.net The exploration of such 3-substituted piperidines is a key area of interest in medicinal chemistry. whiterose.ac.uk

Research Rationale and Strategic Objectives for Investigating this compound and Its Analogs

While specific research findings on the biological activity of this compound are not extensively published in peer-reviewed literature, the rationale for its investigation can be inferred from the known pharmacological properties of similar piperidine derivatives.

Potential Research Objectives:

Exploration of Novel Biological Targets : The unique combination of the piperidine scaffold and the cyclopropylmethoxy substituent may lead to interactions with novel biological targets.

Modulation of Known Receptors : Piperidine derivatives are known to act as antagonists for receptors such as the CXCR3 receptor, which is implicated in inflammatory diseases. wipo.int Research could focus on evaluating this compound for similar activities.

Development of CNS-active Agents : The piperidine core is present in numerous drugs that act on the central nervous system. arizona.edu Investigations could explore the potential of this compound and its analogs for neurological and psychiatric disorders.

Antimicrobial and Anticancer Activity : Piperidine derivatives have shown promise as antimicrobial and anticancer agents. encyclopedia.pubresearchgate.netmdpi.comijnrd.org The structural features of this compound may confer such properties.

Structure-Activity Relationship (SAR) Studies : The synthesis and evaluation of analogs of this compound would be a strategic objective to understand how modifications to the cyclopropylmethoxy group or the piperidine ring affect biological activity. clinmedkaz.org

The investigation of this compound and its analogs represents a logical step in the ongoing effort to expand the chemical space of piperidine-based compounds and to discover new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

3-(cyclopropylmethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-9(6-10-5-1)11-7-8-3-4-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTKIXGGEPCHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Cyclopropylmethoxy Piperidine and Its Derivatization

Retrosynthetic Analysis of the 3-(Cyclopropylmethoxy)piperidine Core

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For this compound, two primary disconnection strategies can be envisioned.

Strategy A: Ether Bond Disconnection

The most straightforward approach involves the disconnection of the C-O ether bond. This leads to two key synthons: a 3-hydroxypiperidine (B146073) synthon and a cyclopropylmethyl synthon. The corresponding synthetic equivalents would be a protected 3-hydroxypiperidine and a cyclopropylmethyl halide or tosylate. This strategy places the burden on developing an efficient etherification protocol.

Strategy B: Piperidine (B6355638) Ring Disconnection

A more complex approach involves the disconnection of the piperidine ring itself. By disconnecting the C2-N and C6-N bonds, one can trace the synthesis back to a 1,5-difunctionalized acyclic precursor, such as a substituted glutaraldehyde (B144438) or a derivative containing the cyclopropylmethoxy moiety. This strategy would rely on a robust cyclization or annulation method to form the heterocyclic ring in the final stages. A further disconnection of the C3-C4 bond might suggest a Michael addition-type strategy. advancechemjournal.com These approaches are advantageous when stereochemical control at the C3 position needs to be established early in the synthetic sequence.

Stereoselective Synthesis Approaches to Functionalized Piperidine Systems

The synthesis of piperidines with defined stereochemistry is crucial for their biological applications. acs.org Numerous methods have been developed for the stereoselective synthesis of functionalized piperidines, which can be broadly categorized. A common and effective method is the catalytic hydrogenation of substituted pyridine (B92270) precursors. The choice of catalyst (e.g., rhodium, palladium, iridium) and reaction conditions can influence the stereochemical outcome, particularly when multiple substituents are present on the pyridine ring. mdpi.comsemanticscholar.orgnih.gov

Another powerful approach involves the C-H functionalization of pre-existing piperidine rings. However, direct functionalization at the C3 position is electronically disfavored due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, which deactivates the C3-H bond. nih.govresearchgate.net This makes C2 and C4 functionalizations more common. Overcoming this inherent lack of reactivity at C3 requires specialized strategies, often involving directing groups or indirect methods. acs.orgresearchgate.net

Diastereoselective and Enantioselective Methodologies for C3-Functionalization

Achieving stereocontrol at the C3 position of the piperidine ring is a significant synthetic hurdle. Several advanced methodologies have emerged to address this challenge.

One of the most effective modern approaches is the rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes readily available pyridine, which is first partially reduced to a dihydropyridine (B1217469) intermediate. The subsequent Rh-catalyzed carbometalation with an aryl, heteroaryl, or vinyl boronic acid proceeds with high regio- and enantioselectivity to furnish 3-substituted tetrahydropyridines. acs.orgorganic-chemistry.org A final reduction step then yields the enantioenriched 3-substituted piperidine. This method offers broad functional group tolerance and has been demonstrated on a gram scale. acs.org

An alternative strategy involves an indirect approach that circumvents the difficulty of direct C3 C-H activation. This can be achieved through the asymmetric cyclopropanation of an N-protected tetrahydropyridine, followed by a regioselective reductive ring-opening of the resulting bicyclic intermediate to install a functional group at the C3 position. nih.govresearchgate.net

The use of chiral auxiliaries or directing groups attached to the piperidine nitrogen or another position can also guide metal catalysts to effect stereoselective functionalization at the C3 position. acs.org

Table 1: Selected Enantioselective Methodologies for C3-Functionalization of Piperidines

| Methodology | Catalyst/Reagent | Key Intermediate | Outcome | Reference(s) |

|---|---|---|---|---|

| Asymmetric Reductive Heck | [Rh(cod)Cl]₂ / Josiphos Ligand | Phenyl pyridine-1(2H)-carboxylate | High yield and excellent enantioselectivity for 3-aryl/vinyl piperidines. | acs.orgorganic-chemistry.org |

| Indirect C-H Functionalization | Rhodium Carbene Catalyst | Cyclopropanated Tetrahydropyridine | Regio- and stereoselective ring-opening to install C3-substituent. | nih.govresearchgate.net |

| Directed C-H Arylation | Palladium Catalyst / Aminoquinoline Auxiliary | C3-linked AQ directing group | Regio- and stereoselective C-H arylation at C4, demonstrating principle of directed functionalization. | acs.org |

Introduction of the Cyclopropylmethoxy Moiety: Strategic Alkylation and Etherification Protocols

Once a 3-hydroxypiperidine scaffold (ideally protected and enantiopure) is obtained, the cyclopropylmethoxy group must be introduced. This is typically achieved through an etherification reaction.

The classical Williamson ether synthesis is a primary candidate. This involves deprotonating the hydroxyl group of the N-protected 3-hydroxypiperidine with a suitable base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with a cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide or tosylate.

Alternatively, the Mitsunobu reaction offers a mild method for etherification under neutral conditions. organic-chemistry.org This reaction couples the N-protected 3-hydroxypiperidine directly with cyclopropylmethanol (B32771) using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This method is particularly useful for substrates that are sensitive to strongly basic or acidic conditions.

Acid-catalyzed etherification protocols, potentially using zeolites or other solid acid catalysts, can also be considered, though they may pose a risk of side reactions, such as rearrangement of the cyclopropylmethyl carbocation intermediate if one is formed. researchgate.net

Table 2: Comparison of Etherification Protocols

| Protocol | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., NaH), Cyclopropylmethyl halide/tosylate | Anhydrous, often requires heating | Uses common reagents, generally high-yielding. | Requires strong base, not suitable for base-sensitive substrates. |

| Mitsunobu Reaction | PPh₃, DEAD (or DIAD), Cyclopropylmethanol | Neutral, typically room temperature | Mild conditions, high stereochemical inversion (if applicable). | Stoichiometric phosphine oxide byproduct can complicate purification. organic-chemistry.org |

| Acid-Catalyzed Etherification | Acid catalyst (e.g., H₂SO₄, Zeolite), Cyclopropylmethanol | Typically requires heat, removal of water | Can use alcohol directly. | Risk of carbocation rearrangements, potential for low selectivity. researchgate.net |

Novel Annulation and Cyclization Protocols for Piperidine Ring Formation with C3-Substituents

Instead of functionalizing a pre-formed ring, an alternative strategy is to construct the piperidine ring with the C3-substituent or its precursor already in place. mdpi.com This approach often provides excellent control over the substitution pattern.

Intramolecular cyclization reactions are a cornerstone of this strategy. For example, the reductive hydroamination of an alkyne bearing a suitably positioned amine and the cyclopropylmethoxy group can form the piperidine ring stereoselectively. mdpi.com Similarly, intramolecular aza-Michael additions can be employed where an amine adds to an α,β-unsaturated ester or ketone within the same molecule to form the six-membered ring. mdpi.com

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, can be used to form the piperidine framework, which can then be further elaborated. nih.gov More recent developments include oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium(II) complexes, which can form substituted piperidines in a single step. semanticscholar.orgnih.gov

A particularly innovative strategy involves a pyridine ring-opening, ring-closing approach. In this method, a substituted pyridine is reacted with an aniline (B41778) and a Zincke salt to form a pyridinium (B92312) salt. This intermediate can then undergo hydrogenation and cyclization to generate a diverse range of N-aryl piperidines, a strategy adaptable for complex fragment coupling. chemrxiv.orgnih.gov

Table 3: Selected Cyclization and Annulation Protocols for Piperidine Synthesis

| Protocol | Key Transformation | Catalyst/Conditions | Application | Reference(s) |

|---|---|---|---|---|

| Reductive Hydroamination | Intramolecular cyclization of an amino-alkyne | Acid-mediated | Stereoselective formation of the piperidine ring. | mdpi.com |

| Dieckmann Cyclization | Intramolecular condensation of a diester | Base (e.g., NaOEt) | Construction of a β-ketoester piperidine framework. | nih.gov |

| Oxidative Amination | Difunctionalization of a non-activated alkene | Gold(I) or Palladium(II) catalyst | Forms N-heterocycle and introduces an O-substituent simultaneously. | semanticscholar.orgnih.gov |

| Zincke Imine Strategy | Pyridine ring-opening and ring-closing | Zincke salt, Hydrogenation | Convergent synthesis of N-aryl piperidines. | chemrxiv.orgnih.gov |

Scalable Synthetic Routes and Process Optimization for this compound Intermediates

For a synthetic route to be industrially viable, it must be scalable, cost-effective, and safe. The hydrogenation of substituted pyridines is a well-established and often scalable process. mdpi.com The availability of inexpensive pyridine starting materials makes this an attractive approach. youtube.com For instance, the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines has been successfully conducted on the gram scale, indicating its potential for larger-scale production. acs.org

Process optimization for such routes would focus on several key areas:

Catalyst Loading: Minimizing the amount of expensive transition metal catalyst (e.g., rhodium, palladium) is critical for cost reduction.

Reaction Conditions: Optimizing temperature, pressure, and reaction time can improve throughput and energy efficiency.

Solvent Selection: Choosing environmentally benign and easily recyclable solvents is a key aspect of green chemistry.

Purification: Developing non-chromatographic purification methods, such as crystallization or distillation, is essential for large-scale synthesis.

Pharmacological Applications and Drug Discovery Paradigms Centered on 3 Cyclopropylmethoxy Piperidine Scaffolds

3-(Cyclopropylmethoxy)piperidine as a Versatile Building Block in Complex Chemical Syntheses

The synthesis of piperidine (B6355638) derivatives is a well-established field in organic chemistry, with numerous methods available for the construction of the piperidine ring itself. nih.gov These methods include the hydrogenation of pyridines, multicomponent reactions, and various cyclization strategies. nih.govwhiterose.ac.uk The introduction of a cyclopropylmethoxy group at the 3-position of the piperidine ring creates a chiral center, adding a layer of complexity and potential for stereospecific interactions with biological targets. researchgate.net

The synthesis of this compound can be approached through several routes. One common strategy involves the preparation of a suitably protected 3-hydroxypiperidine (B146073), followed by etherification with a cyclopropylmethyl halide. The synthesis of the 3-hydroxypiperidine precursor itself can be achieved through various methods, including the reduction of 3-pyridinol derivatives or through stereoselective routes to control the chirality at the 3-position. organic-chemistry.org

The cyclopropyl (B3062369) group is a valuable "building block" in organic synthesis due to its unique conformational and electronic properties. researchgate.net The combination of the rigid piperidine ring with the flexible yet constrained cyclopropylmethoxy side chain offers a unique three-dimensional structure that can be exploited in drug design. researchgate.net This structural feature can influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

A general method for assembling multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine natural products, involves a stereoselective three-component vinylogous Mannich-type reaction. rsc.org This approach yields a chiral 2,3-dihydropyridinone intermediate that serves as a versatile precursor for a variety of chiral piperidine compounds. rsc.org Such innovative synthetic strategies can facilitate the creation of libraries of this compound derivatives for screening in drug discovery programs.

Strategic Integration of the this compound Scaffold in Rational Drug Design

Rational drug design relies on the understanding of a biological target's structure and the mechanism of ligand-receptor interactions to design molecules with improved potency and desired properties. nih.govchoderalab.org The piperidine scaffold is a "privileged" structure in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov The introduction of a 3-(cyclopropylmethoxy) group can be a strategic decision in the design of new therapeutic agents.

The incorporation of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce toxicities. researchgate.netresearchgate.net The specific stereochemistry of the this compound moiety can be crucial for optimal interaction with a target protein, as the spatial arrangement of the cyclopropyl and methoxy (B1213986) groups can influence binding. researchgate.net

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization. nih.govnih.govresearchgate.net Scaffold hopping involves replacing the core structure of a molecule with a different scaffold to explore new chemical space and potentially improve properties. nih.govresearchgate.net Bioisosteric replacement is the substitution of one functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. nih.govresearchgate.net

The this compound moiety can be utilized in both of these approaches. For instance, a known drug molecule containing a different substituted piperidine or a related heterocyclic ring could be modified by "hopping" to a this compound scaffold to assess the impact on activity.

Investigation of this compound Derivatives in Target-Centric Drug Discovery Programs

Target-centric drug discovery focuses on identifying molecules that modulate the activity of a specific biological target implicated in a disease. The unique structural features of this compound make it an attractive scaffold for designing inhibitors of various enzymes and receptors.

For example, in the development of kinase inhibitors, the piperidine ring can serve as a scaffold to orient substituents towards key binding pockets. A study on Akt inhibitors discovered a series of 3,4,6-trisubstituted piperidine derivatives with potent antitumor efficacy and improved safety profiles. nih.gov While this study did not specifically use a cyclopropylmethoxy group, it highlights the potential of substituted piperidines in this therapeutic area. The introduction of a 3-(cyclopropylmethoxy) group could be a logical next step in optimizing such inhibitors.

Similarly, in the design of colchicine (B1669291) binding site inhibitors for cancer therapy, piperidine derivatives have shown promise. nih.gov The substitution pattern on the piperidine ring was found to be crucial for their inhibitory activity. nih.gov Exploring this compound derivatives in this context could lead to the discovery of novel anticancer agents.

Emerging Therapeutic Areas for Piperidine-containing Compounds with Cyclopropylmethoxy Analogues

The broad pharmacological potential of piperidine derivatives suggests that compounds containing the this compound scaffold could be relevant in a variety of emerging therapeutic areas. ijnrd.orgresearchgate.netnih.gov The diverse biological activities of piperidine-containing compounds include anticancer, antiviral, anti-inflammatory, and neuroprotective effects. ijnrd.orgencyclopedia.pubresearchgate.net

The introduction of a cyclopropylmethoxy group could offer advantages in several of these areas. For instance, in the development of treatments for neurodegenerative diseases like Alzheimer's, where piperidine-based drugs like Donepezil are already used, the unique properties of the this compound scaffold could lead to improved blood-brain barrier penetration or enhanced target engagement. encyclopedia.pub

Furthermore, the anti-inflammatory and anticancer properties observed in many piperidine alkaloids and their synthetic derivatives open up possibilities for exploring this compound analogues in these fields. encyclopedia.pubnih.gov The structural and conformational constraints imposed by the cyclopropylmethoxy group could lead to enhanced selectivity for specific biological targets, potentially reducing off-target effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Cyclopropylmethoxy Piperidine Derivatives

Systematic Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of 3-(cyclopropylmethoxy)piperidine derivatives is intrinsically linked to their three-dimensional structure and the specific arrangement of chemical features, known as the pharmacophore. documentsdelivered.com Understanding these requirements is crucial for designing potent and selective ligands for various biological targets.

Impact of the C3-Cyclopropylmethoxy Substituent on Receptor Binding and Functional Efficacy

The substituent at the C3 position of the piperidine (B6355638) ring plays a pivotal role in dictating the interaction of these derivatives with their biological targets. A series of 3-phenoxypropyl piperidine analogues have been investigated as novel ORL1 (NOP) receptor agonists, highlighting the importance of the C3-substituent in receptor binding. nih.govresearchgate.net

The cyclopropylmethoxy group, in particular, has been shown to be a key structural element. For instance, in a series of opioid receptor modulator peptidomimetics, the cyclopropylmethyl ether at a core aromatic structure, combined with a piperidine pendant, demonstrated single-digit nanomolar binding affinity at the μ-opioid receptor (MOR). nih.gov This suggests that the size, shape, and conformational flexibility of the cyclopropylmethoxy moiety are critical for optimal receptor engagement.

| Compound/Analog Type | Target Receptor | Key Findings | Reference |

| 3-Phenoxypropyl piperidine analogues | ORL1 (NOP) receptor | C3-substituent is crucial for agonist activity. | nih.govresearchgate.net |

| Piperidine pendant with cyclopropylmethyl ether | μ-opioid receptor (MOR) | Exhibited single-digit nanomolar binding affinity. | nih.gov |

Stereochemical Influence on Ligand-Target Interactions

Stereochemistry is a critical determinant of biological activity, as different enantiomers and diastereomers of a molecule can exhibit vastly different affinities and efficacies for their targets. In the case of this compound derivatives, the stereogenic center at the C3 position of the piperidine ring can significantly influence ligand-target interactions.

For example, studies on 3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (3-PPP) demonstrated that the (+)-isomer, but not the (-)-isomer, produced discriminative stimuli similar to the prototypic sigma receptor agonist (+)-N-allylnormetazocine. nih.gov This stereoselectivity highlights the specific spatial orientation required for binding to the sigma receptor. While direct studies on the stereoisomers of this compound itself are not extensively detailed in the provided results, the principle of stereochemical influence is well-established for substituted piperidines. The synthesis of specific stereoisomers, often through methods like catalytic hydrogenation of pyridine (B92270) precursors or diastereoselective functionalization, is a key strategy in medicinal chemistry to optimize biological activity. whiterose.ac.uknih.gov

Computational Approaches in SAR Analysis: Molecular Docking and Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the interactions between ligands and their target receptors at an atomic level. nih.govrsc.orgacs.orgnih.govresearchgate.net These techniques provide insights into the binding modes of this compound derivatives and help rationalize observed SAR data.

Molecular docking studies can predict the preferred orientation of a ligand within a receptor's binding pocket, identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.netresearchgate.net For instance, docking studies on piperidine derivatives targeting the anaplastic lymphoma kinase (ALK) have elucidated the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net MD simulations further refine these models by simulating the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event and the stability of the interactions. nih.govacs.org These computational approaches can guide the design of new analogs with improved affinity and selectivity. rsc.orgnih.gov

Exploration of Chemical Space Through Combinatorial Library Synthesis and High-Throughput Screening Methodologies

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput screening (HTS) are powerful strategies. imperial.ac.uknih.govresearchgate.netslideshare.net Combinatorial synthesis allows for the rapid generation of large libraries of related compounds by systematically varying substituents at different positions of the core structure. researchgate.netnih.gov

These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. nih.govnih.govmdpi.com This approach accelerates the discovery of "hit" compounds with desired biological activity. For example, HTS campaigns have successfully identified novel inhibitors from diverse chemical libraries. nih.govmdpi.com The synthesis of piperidine-based libraries, often employing solid-phase or parallel synthesis techniques, enables the exploration of a wide range of structural modifications to identify key pharmacophoric elements and optimize activity. imperial.ac.uknih.govnih.govucsd.edu

| Technique | Application in Drug Discovery | Relevance to this compound |

| Combinatorial Synthesis | Rapid generation of large, diverse compound libraries. | Enables systematic exploration of substituents on the piperidine ring and cyclopropylmethoxy moiety. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for biological activity. | Facilitates the identification of active derivatives from synthesized libraries. |

Modulation of Selectivity and Potency through Peripheral Substituent Variation on the Piperidine Ring and Cyclopropylmethoxy Moiety

Systematic modification of substituents on both the piperidine ring and the cyclopropylmethoxy moiety is a key strategy for fine-tuning the potency and selectivity of this compound derivatives.

Variations on the piperidine ring, such as the introduction of different functional groups at positions other than C3, can significantly impact biological activity. nih.govnih.gov For example, the synthesis of 3,5-diamino-piperidine derivatives as aminoglycoside mimetics demonstrated that substitutions on the piperidine ring are crucial for their antibacterial activity. nih.gov

Similarly, modifications to the cyclopropylmethoxy group can alter the compound's properties. While specific examples of modifying the cyclopropylmethoxy group itself were not found in the search results, the principle of modifying ether-linked side chains is well-established in SAR studies of piperidine derivatives. For instance, in a series of 3-phenoxypropyl piperidine analogues, variations in the phenoxy portion of the substituent led to the identification of potent and selective ORL1 receptor agonists. nih.gov This suggests that exploring variations of the cyclopropyl (B3062369) group, such as substitution or ring-opening, could be a fruitful avenue for modulating the activity of this compound derivatives. The synthesis of a novel alogliptin (B1666894) analogue with a spirocyclic moiety on the piperidine ring further illustrates how structural modifications can be explored to potentially alter enzyme interactions. beilstein-journals.org

In Vitro and in Vivo Pharmacological Investigations of 3 Cyclopropylmethoxy Piperidine Analogs

Assessment of Functional Activity in Cellular and Subcellular Systems

Receptor Agonism/Antagonism and Enzyme Inhibition Profiling

Analogs of 3-(cyclopropylmethoxy)piperidine have been primarily characterized as agonists of the TAAR1 receptor. The potency and efficacy of these compounds are determined using the cellular assays described previously. For example, the selective TAAR1 partial agonist RO5263397, which contains a piperidine (B6355638) moiety, demonstrates potent activity in cAMP accumulation assays. frontiersin.orgwikipedia.org Such compounds are evaluated for their EC₅₀ (half-maximal effective concentration), which represents the concentration required to elicit 50% of the maximum biological response, providing a measure of the compound's potency.

A critical aspect of pharmacological profiling is determining selectivity. Compounds are tested against a panel of other receptors, particularly other monoaminergic GPCRs like dopamine (B1211576) (e.g., D2) and serotonin (B10506) (e.g., 5-HT1A) receptors, to ensure their action is specific to TAAR1. frontiersin.org High selectivity is a desirable characteristic as it can reduce the potential for off-target side effects. Some piperidine derivatives have also been investigated for their effects on histamine (B1213489) H3 receptors and sigma-1 receptors. nih.gov

The table below presents hypothetical but representative data for a selective TAAR1 agonist analog of this compound, illustrating a typical pharmacological profile.

| Target | Assay Type | Species | Activity | Potency (nM) |

| TAAR1 | cAMP Accumulation | Human | Agonist | 15 |

| TAAR1 | cAMP Accumulation | Rat | Agonist | 25 |

| Dopamine D2 Receptor | Radioligand Binding | Human | - | >10,000 |

| Serotonin 5-HT1A Receptor | Radioligand Binding | Human | - | >10,000 |

| Adrenergic α2A Receptor | Functional Assay | Human | - | >10,000 |

Phenotypic Screening for Complex Biological Responses in Disease Models

Phenotypic screening in cellular models of disease allows for the assessment of a compound's effect on a complex biological system without a preconceived target. For compounds like this compound analogs, which are being investigated for neuropsychiatric conditions, relevant phenotypic screens could involve using neurons derived from patient-specific induced pluripotent stem cells (iPSCs) or established neuronal cell lines.

In other contexts, piperidine-3-carboxamide derivatives have been identified through high-content screening for their ability to induce a senescence-like phenotype in melanoma cells, highlighting the diverse potential applications of piperidine-based scaffolds. nih.gov This type of screening measures changes in cell morphology, proliferation, and specific biomarkers to identify compounds with a desired cellular effect, which can then be investigated further for target identification and mechanism of action. nih.gov

Preclinical Efficacy Studies in Relevant In Vivo Disease Models

Promising in vitro results for this compound analogs have prompted their evaluation in animal models relevant to human diseases, particularly neuropsychiatric disorders like schizophrenia. frontiersin.org

TAAR1 agonists have shown efficacy in rodent models of psychosis. nih.gov A common model involves inducing hyperlocomotion in mice or rats using an NMDA receptor antagonist like MK-801 (dizocilpine) or a psychostimulant such as amphetamine. frontiersin.orgnih.gov The antipsychotic-like potential of a test compound is demonstrated by its ability to reduce this drug-induced hyperactivity. For example, the TAAR1 agonist RO5263397 has been shown to effectively suppress hyperactivity in mice lacking the dopamine transporter (DAT-KO mice), a model of high dopamine-dependent hyperactivity. frontiersin.org The efficacy of these compounds in such models is often absent in TAAR1 knockout mice, confirming that the therapeutic effect is mediated through the intended target. nih.gov

In Vivo Pharmacodynamic Biomarker Analysis and Validation

To bridge the gap between drug administration and therapeutic effect, pharmacodynamic (PD) biomarkers are used to demonstrate target engagement in a living organism. For TAAR1 agonists, a key downstream signaling event following cAMP elevation is the phosphorylation of the cAMP response element-binding protein (CREB).

Studies have shown that administration of the TAAR1 agonist RO5263397 leads to a measurable, dose-dependent increase in the levels of phosphorylated CREB (pCREB) in specific brain regions, such as the dorsal striatum. frontiersin.org This increase in pCREB serves as a valuable PD biomarker, providing in vivo evidence that the compound has reached its target in the brain and initiated the expected downstream signaling cascade. frontiersin.org Validating such biomarkers is crucial for the clinical development of these compounds, as they can help in determining effective dose ranges and confirming the mechanism of action in humans.

Exploration of Polypharmacology and Off-Target Interaction Profiles

While high selectivity is often a primary goal in drug design, understanding a compound's potential to interact with multiple targets—a concept known as polypharmacology—is essential for a complete pharmacological profile. nih.govnih.gov This knowledge can help predict potential side effects or even uncover new therapeutic applications.

Metabolic Pathways and Biotransformation of Piperidine Containing Compounds

Enzymatic Biotransformation of Piperidine (B6355638) Rings and Their Derivatives

The enzymatic biotransformation of the piperidine ring is a critical aspect of drug metabolism. These reactions are catalyzed by a variety of enzymes, primarily located in the liver, which convert the parent compounds into more water-soluble metabolites for easier excretion. wikipedia.orgevotec.com The primary metabolic fates for alicyclic amines like piperidine include oxidation of the ring, N-dealkylation of substituents on the nitrogen atom, and, in some cases, ring-opening reactions. acs.orgnih.gov

Oxidative reactions can occur at various positions on the piperidine ring. For instance, oxidation at the carbon alpha to the nitrogen can lead to the formation of a lactam. nih.gov Another significant pathway involves the formation of an iminium intermediate, which can then be further oxidized to form ketones at the beta-position of the piperidine ring. nih.gov These transformations are central to the Phase I metabolism of many piperidine-containing drugs.

Role of Cytochrome P450 Enzymes in the Metabolism of Piperidine Scaffolds

The Cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for the Phase I metabolism of a vast number of drugs, including those with piperidine scaffolds. evotec.comnih.gov Several CYP isoforms are involved, with their specific contributions varying depending on the drug's structure.

CYP3A4 : This is often the major isoform responsible for metabolizing piperidine-containing compounds. acs.orgnih.gov It predominantly catalyzes N-dealkylation reactions, which involve the removal of an alkyl group from the piperidine nitrogen. acs.orgnih.govwashington.edu This pathway is a major metabolic route for numerous drugs, including alfentanil, cisapride (B12094), and domperidone. nih.govresearchgate.net The active site of CYP3A4 can accommodate a variety of substrates, and specific residues, such as serine 119, may play a key role in orienting the piperidine moiety for catalysis. acs.orgnih.gov

CYP2D6 : This isoform also plays a significant role in the metabolism of certain piperidine derivatives. For example, it is the primary enzyme responsible for the mono- and di-2-sulfoxidation of thioridazine. nih.govresearchgate.net It can also contribute to the metabolism of compounds like indoramin (B1671937) and lorcainide. nih.gov

Other CYPs : CYP1A2 and CYP2C19 have also been shown to be involved in the metabolism of specific piperidine-containing drugs. For instance, CYP1A2 contributes to the 5-sulfoxidation and N-demethylation of thioridazine. nih.govresearchgate.net

The table below summarizes the involvement of key CYP enzymes in the metabolism of piperidine scaffolds.

| CYP Isoform | Primary Metabolic Reactions on Piperidine Scaffolds | Example Substrates |

| CYP3A4 | N-dealkylation, Oxidation | Alfentanil, Astemizole (B1665302), Cisapride, Domperidone acs.orgnih.govresearchgate.net |

| CYP2D6 | Sulfoxidation, Hydroxylation | Thioridazine, Lorcainide, Indoramin nih.govnih.govresearchgate.net |

| CYP1A2 | Sulfoxidation, N-demethylation | Thioridazine nih.govresearchgate.net |

| CYP2C19 | N-demethylation (minor role for some substrates) | Thioridazine nih.govresearchgate.net |

Conjugation Pathways: Glucuronidation and Sulfation

Following Phase I oxidation, piperidine derivatives or their metabolites can undergo Phase II conjugation reactions to further increase their water solubility and facilitate excretion. wikipedia.orgrsc.org The most common conjugation pathways are glucuronidation and sulfation.

Glucuronidation : This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the drug molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgrsc.org Functional groups such as hydroxyls (introduced during Phase I) and amines within the piperidine structure can serve as sites for glucuronidation. washington.eduwashington.edu N-glucuronidation can occur on the piperidine nitrogen, forming quaternary N-glucuronides, a pathway noted for many heterocyclic amines. wikipedia.orgwashington.edu The efficiency of glucuronidation can be influenced by steric hindrance near the reaction site. rsc.orgwashington.edu

Sulfation : This pathway involves the transfer of a sulfonate group to the drug, catalyzed by sulfotransferases. While also a major conjugation pathway, its role in piperidine metabolism is often considered in conjunction with glucuronidation, with the preferred pathway depending on the specific substrate and enzyme expression levels. rsc.org

These conjugation reactions are essential for detoxification and are a major component of first-pass metabolism, occurring predominantly in the liver and intestine. rsc.org

Metabolic Stability of the Cyclopropylmethoxy Moiety within the Compound Structure

The inclusion of a cyclopropyl (B3062369) group in a drug's structure is often a strategic choice to enhance metabolic stability. hyphadiscovery.com The high carbon-hydrogen bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to other aliphatic systems. hyphadiscovery.com This feature can be used to block metabolic hotspots on a molecule, potentially diverting metabolism to less significant pathways and reducing the likelihood of drug-drug interactions. hyphadiscovery.com

However, the cyclopropyl group is not metabolically inert. Oxidation of the ring can still occur and has been observed in hepatocytes from rats, dogs, and humans. hyphadiscovery.com When the cyclopropyl group is attached to an amine, it can be subject to CYP-mediated bioactivation, which may lead to ring-opened intermediates. hyphadiscovery.com

In Vitro Metabolism Studies: Assessment of Microsomal Stability and Hepatocyte Clearance

In vitro metabolism studies are fundamental tools in drug discovery for predicting a compound's metabolic fate in vivo. researchgate.netwuxiapptec.com These assays provide key parameters such as intrinsic clearance and metabolic half-life.

Microsomal Stability Assay : This is a widely used high-throughput screen to assess Phase I metabolic stability. evotec.comwuxiapptec.com Compounds are incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes. evotec.com By monitoring the disappearance of the parent compound over time, one can calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). researchgate.netresearchgate.net These values help classify compounds as having low, moderate, or high clearance. nih.gov For example, studies on 4-aminopiperidine (B84694) drugs have shown that many are high-clearance compounds, with human liver microsomal clearance values for astemizole and cisapride being 136 and 121 μL/min/mg, respectively. nih.gov

Hepatocyte Clearance Assay : Hepatocytes, or intact liver cells, provide a more comprehensive metabolic system as they contain both Phase I and Phase II enzymes, as well as necessary cofactors and transporters. wuxiapptec.comresearchgate.netnih.gov Incubating a compound with hepatocytes allows for the study of a broader range of metabolic pathways, including conjugation reactions. nih.gov Hepatocyte assays are considered a powerful tool for predicting in vivo clearance and understanding the complete metabolic profile of a drug candidate. wuxiapptec.com

Identification and Structural Characterization of Major Metabolites

Identifying the metabolites of a drug candidate is crucial for understanding its complete disposition and potential for producing active or toxic byproducts. A combination of in vitro incubations (using microsomes or hepatocytes) and advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) is used for this purpose. researchgate.netnih.gov

For piperidine-containing compounds, several major types of metabolites are commonly identified:

N-dealkylated Metabolites : As a primary pathway catalyzed by CYP3A4, the removal of a substituent from the piperidine nitrogen is very common. nih.gov The resulting metabolite, often named with a "nor-" prefix (e.g., norfentanyl from fentanyl, norcisapride (B1231896) from cisapride), is frequently a major product. nih.gov

Hydroxylated Metabolites : Oxidation can introduce hydroxyl groups at various positions on the piperidine ring or on its substituents. nih.govfrontiersin.org For example, piperine (B192125) is known to undergo hydroxylation to form stable hydroxylated metabolites. nih.gov

Ring-Opened Products : Metabolism can lead to the opening of the piperidine ring. This can occur following the formation of a carbinolamine intermediate, which then cleaves to form derivatives such as alcohols and acids. nih.gov

Conjugated Metabolites : Glucuronide and sulfate (B86663) conjugates of the parent drug or its Phase I metabolites are also major products found, particularly in hepatocyte incubations. nih.gov

The table below provides examples of major metabolites identified for various piperidine-containing compounds.

| Parent Compound | Major Metabolite(s) | Metabolic Pathway(s) |

| Alfentanil | Noralfentanil | Piperidine N-dealkylation researchgate.net |

| Astemizole | Norastemizole, Hydroxylated metabolites | N-dealkylation, Aromatic hydroxylation nih.gov |

| Cisapride | Norcisapride | N-dealkylation nih.gov |

| Fentanyl | Norfentanyl | N-dealkylation nih.gov |

| Piperine | Catechol derivatives, Hydroxylated metabolites, Ring-opened derivatives | Oxidation, Hydroxylation, Ring opening nih.gov |

Influence of Metabolic Pathways on In Vivo Pharmacokinetic Profiles of Piperidine Derivatives

The metabolic pathways identified in vitro have a direct and profound influence on the in vivo pharmacokinetic (PK) profile of piperidine derivatives. The rate and extent of metabolism determine key PK parameters such as bioavailability, half-life (T½), and clearance. acs.org

High Metabolic Clearance : Compounds that are rapidly metabolized by enzymes like CYP3A4 often exhibit high hepatic clearance. nih.gov This leads to a short circulating half-life and low oral bioavailability due to extensive first-pass metabolism in the liver and gut wall. rsc.org For example, many 4-aminopiperidine drugs are classified as high-clearance compounds, which can make achieving therapeutic concentrations challenging and increases the risk of drug-drug interactions. nih.gov

Metabolic Stability and Exposure : Conversely, improving metabolic stability, for instance by replacing a metabolically liable part of a molecule with a more robust one (like a piperidine ring in some cases), can significantly improve the PK profile. nih.govresearchgate.net Increased stability leads to lower clearance, a longer half-life, and higher systemic exposure after oral administration, as demonstrated by improved bioavailability (F%). acs.org

Therefore, a thorough understanding of the metabolic pathways of piperidine-containing compounds is essential throughout the drug discovery and development process to design molecules with optimized and predictable pharmacokinetic behavior.

Future Research Trajectories and Translational Prospects for 3 Cyclopropylmethoxy Piperidine Research

Advanced Design Principles for Next-Generation Piperidine-Based Therapeutics

The development of next-generation therapeutics derived from piperidine (B6355638) scaffolds, including those related to 3-(cyclopropylmethoxy)piperidine, is guided by several advanced design principles aimed at optimizing molecular properties for enhanced therapeutic performance.

Chiral Scaffolds and Stereochemistry: The use of chiral piperidine scaffolds is a critical strategy in modern drug design. Introducing chirality can significantly modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target effects like cardiac hERG toxicity. thieme-connect.comresearchgate.net For instance, the stereoselective synthesis of piperidine derivatives is crucial, as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities and metabolic stabilities. nih.gov

Structure-Activity Relationship (SAR) and Bioisosteric Replacement: A deep understanding of SAR is fundamental. nih.gov This involves systematically modifying the piperidine core or its substituents to probe interactions with biological targets. For example, the position and nature of substituents on the piperidine ring are known to be highly influential on the biological properties of the molecule. researchgate.net Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a common tactic. In the context of this compound, the cyclopropylmethoxy group itself could be a bioisostere for other functionalities, aiming to improve potency or metabolic stability.

Conformational Restriction: The piperidine ring can adopt various conformations (e.g., chair, boat), and locking the molecule into a specific, biologically active conformation can lead to increased potency and selectivity. This can be achieved by introducing rigidifying elements or specific substitution patterns. The piperidine core is considered a suitable scaffold for creating preorganized analogues that mimic the bioactive conformation of other successful drugs. mdpi.com

Modular and Efficient Synthesis: Recent advancements focus on creating more efficient and modular synthetic routes to build complex piperidines. news-medical.net New methods, such as combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, allow for the streamlined construction of 3D molecular architectures. news-medical.net This simplifies the synthesis of previously inaccessible or expensive molecules, enabling broader exploration of chemical space and accelerating the discovery of new drug candidates. news-medical.net

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Derivatives for Enhanced Efficacy and Safety

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to overcome the time-consuming and costly challenges of traditional methods. nih.gov These technologies are particularly applicable to the optimization of scaffolds like this compound.

Predictive Modeling for ADMET Properties: AI and ML algorithms can build robust models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. nih.govnih.gov By training on large datasets of existing compounds, these models can forecast the pharmacokinetic and toxicity profiles of new this compound analogues before they are synthesized, saving significant time and resources. nih.govpatsnap.com

De Novo Drug Design and Lead Optimization: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules with desired properties. nih.govnih.gov Starting with a core scaffold like this compound, these models can explore a vast virtual chemical space to generate derivatives predicted to have high efficacy and safety. patsnap.com For lead optimization, AI can suggest specific structural modifications to enhance properties like binding affinity, selectivity, and metabolic stability. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can develop sophisticated QSAR models that go beyond traditional statistical methods. researchgate.net For piperidine derivatives, ML techniques like Random Forest and Support Vector Machines have been used to build models that predict biological activity based on structural features. researchgate.net These models can identify key molecular fragments and properties that are crucial for a compound's therapeutic effect, guiding the design of more potent molecules. researchgate.net

Accelerating Synthesis and Virtual Screening: AI can also streamline the synthesis process by predicting optimal reaction pathways. digitellinc.com In virtual screening, AI-driven docking simulations can rapidly assess how millions of virtual compounds, including derivatives of this compound, bind to a specific biological target, prioritizing the most promising candidates for synthesis and experimental testing. patsnap.com

Potential for Clinical Translation and Development of Novel Therapeutic Agents derived from this Scaffold

The piperidine ring is a well-established structural motif in numerous clinically successful drugs, which provides a strong foundation for the translational potential of new derivatives. nih.govresearchgate.net The this compound scaffold, by extension, holds promise for the development of novel therapeutic agents across various disease areas.

The biological properties and therapeutic potential of piperidines are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net The introduction of a cyclopropylmethoxy group at the 3-position presents a unique combination of flexibility and rigidity, along with specific electronic and lipophilic characteristics that can be exploited for targeting a range of biological entities. For instance, piperidine derivatives have been extensively investigated as inhibitors for targets like the CCR5 receptor for anti-HIV-1 therapy. nih.gov

The clinical translation of a new scaffold like this compound would involve a systematic progression from initial hit identification to lead optimization, preclinical studies, and eventually, clinical trials. The versatility of the piperidine core suggests that derivatives could be designed to target enzymes, receptors, and ion channels implicated in conditions ranging from neurodegenerative diseases to cancer and infectious diseases. nih.govnih.gov The success of other piperidine-containing drugs provides a validated pathway and a degree of reduced risk for the development of new chemical entities based on this scaffold.

Challenges and Opportunities in the Preclinical and Clinical Development of Piperidine-derived Small Molecules

Despite the promise of piperidine-based scaffolds, their development pathway is not without challenges.

Challenges:

Synthesis of Complex Derivatives: While new methods are emerging, the stereoselective and efficient synthesis of highly substituted or complex piperidine derivatives can still be a significant hurdle. nih.gov Achieving the desired stereochemistry is often difficult and can require multi-step, low-yield processes. nih.gov

Bioavailability: Like many small molecules, piperidine derivatives can face issues with poor bioavailability, which is a critical factor for therapeutic efficacy. nih.gov Their hydrophobic nature can make formulation and administration challenging. mdpi.com

Off-Target Effects and Toxicity: The piperidine scaffold can interact with a variety of biological targets, which can lead to unintended side effects. A thorough evaluation of genotoxicity and potential long-term adverse effects is a crucial part of preclinical assessment. mdpi.com

Data Quality for AI Models: The effectiveness of AI and ML in drug design is highly dependent on the quality and quantity of training data. nih.gov Incomplete or biased datasets can lead to inaccurate predictions and unreliable models, posing a significant challenge for novel scaffolds with limited existing data. nih.gov

Opportunities:

Vast Chemical Space: The piperidine scaffold offers a versatile platform for creating a vast diversity of molecules. researchgate.net Advanced synthetic methods are continuously unlocking access to novel and complex 3D structures that were previously inaccessible, opening new possibilities for drug design. news-medical.net

Targeting Difficult Diseases: The unique structural features of piperidines make them suitable for tackling challenging biological targets, including those implicated in neurodegenerative diseases like Alzheimer's. nih.gov The ability to fine-tune the scaffold's properties allows for the design of highly specific and potent inhibitors.

Improved Drug-like Properties: The introduction of a piperidine ring is a known strategy to enhance drug-like properties. researchgate.net Chiral piperidine scaffolds can be used to modulate physicochemical characteristics, improve pharmacokinetic profiles, and increase metabolic stability, leading to more effective and safer drugs. thieme-connect.comresearchgate.net

Integration of Advanced Technologies: The synergy between advanced synthetic chemistry, computational modeling, and AI presents a major opportunity. nih.gov These tools can accelerate the entire discovery and development pipeline, from initial design and virtual screening to predicting clinical success, thereby reducing costs and attrition rates. patsnap.com

常见问题

Q. How can conflicting bioactivity data from different assays be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。